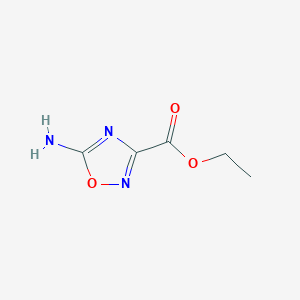

Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-2-10-4(9)3-7-5(6)11-8-3/h2H2,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDSRXFGWKCXDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies

The preparation of ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate typically follows two main synthetic routes:

- Cyclization of Amidoximes with Esters or Activated Carboxylic Acid Derivatives

- Condensation of Hydroxamyl Halides with Nitriles

These methods focus on forming the 1,2,4-oxadiazole ring by intramolecular cyclodehydration or cyclocondensation reactions.

Preparation via Cyclization of Amidoximes and Esters

One common approach involves the reaction of a substituted amidoxime with an ethyl ester or an activated carboxylic acid derivative under heating conditions. The amidoxime provides the amino and oxime functionalities necessary for ring closure.

- The amidoxime salt (e.g., ethyl amidoximate) is mixed with ethyl esters of carboxylic acids or their activated derivatives (e.g., acid chlorides).

- The mixture is heated to temperatures ranging from 100°C to 200°C to promote cyclization.

- The reaction time varies from several minutes to a few hours depending on the reagents and conditions.

- The product is isolated by conventional methods such as crystallization or filtration.

This method is supported by the patent US3574222A, which describes fusing substituted amidoxime salts with substituted amides or esters at elevated temperatures to yield 1,2,4-oxadiazoles, including amino-substituted derivatives.

Preparation via Reaction of Hydroxamyl Halides with Nitriles

Another established method involves the reaction of substituted hydroxamyl halides (e.g., methyl glyoxalate chloroxime) with nitriles (e.g., trichloroacetonitrile) in an inert organic solvent under controlled temperature.

- Solvent: Inert, normally liquid organic vehicle such as methanol or ethanol.

- Temperature: Typically 40°C to 150°C.

- Reaction Time: Until the evolution of hydrogen halides ceases, indicating completion.

- Work-up: After reaction, the solvent is evaporated, and the residue is washed and filtered to isolate the oxadiazole product.

This method is also detailed in US3574222A, where the cyclization leads to the formation of 1,2,4-oxadiazoles with various substituents, including amino groups at the 5-position.

Comparative Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydroxamyl halide + nitrile | Methyl glyoxalate chloroxime + trichloroacetonitrile | 40–150°C, inert solvent | Straightforward, good yields | Requires handling of halogenated reagents |

| Amidoxime salt + substituted amide | Amidoxime salts + acetamide or derivatives | 100–200°C fusion | Direct ring closure, versatile | High temperature, possible side reactions |

| Cyclization of amidoxime + ester | Amidoxime + ethyl ester or acid chloride | Heating under reflux or higher T | Mild conditions, scalable | Ester activation may be required |

Research Findings and Notes

- The reaction of hydroxamyl halides with nitriles proceeds via elimination of hydrogen halides, facilitating ring closure to the oxadiazole ring.

- Amidoxime fusion methods allow for variation in substituents, enabling synthesis of a broad range of 1,2,4-oxadiazole derivatives.

- The amino group at the 5-position is introduced via the amidoxime precursor, which inherently contains the amino functionality.

- Purification techniques such as recrystallization and sublimation are effective in obtaining analytically pure products.

- Reaction times and temperatures are critical parameters influencing yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The ethyl carboxylate group undergoes nucleophilic substitution under basic or acidic conditions.

| Reaction Type | Reagents/Conditions | Products Formed | Notes |

|---|---|---|---|

| Hydrolysis | Aqueous NaOH/HCl, reflux | 5-Amino-1,2,4-oxadiazole-3-carboxylic acid | Complete hydrolysis yields the carboxylic acid derivative. |

| Aminolysis | Primary/Secondary amines, DMF | 5-Amino-1,2,4-oxadiazole-3-carboxamides | Amide derivatives show enhanced bioactivity. |

Reactivity of the Amino Group

The 5-amino group participates in alkylation, acylation, and condensation reactions.

Ring Functionalization and Cyclization

The oxadiazole core can undergo electrophilic substitution or serve as a scaffold for fused heterocycles.

Redox Reactions

The amino and ester groups are susceptible to oxidation or reduction under controlled conditions.

| Reaction Type | Reagents/Conditions | Products Formed | Outcomes |

|---|---|---|---|

| Oxidation | H₂O₂, FeSO₄ | 5-Nitro-1,2,4-oxadiazole-3-carboxylate | Nitro derivatives enhance electron-deficient character. |

| Reduction | H₂, Pd/C | 5-Amino-1,2,4-oxadiazoline-3-carboxylate | Partial saturation alters ring aromaticity. |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl functionalization.

Key Mechanistic Insights

-

Ester Hydrolysis : Proceeds via nucleophilic attack by hydroxide ions, forming a tetrahedral intermediate that collapses to the acid.

-

Amino Group Reactivity : The lone pair on the amino nitrogen facilitates electrophilic substitution or coordination with metal catalysts.

-

Ring Stability : The 1,2,4-oxadiazole ring remains intact under mild conditions but may undergo ring-opening in strongly acidic/basic media .

Scientific Research Applications

Pharmaceutical Applications

Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to act as a bioisostere for esters and amides, which is beneficial in drug design.

Key Uses:

- Antiviral Agents : Research has shown that oxadiazoles exhibit antiviral properties, making them candidates for developing antiviral medications .

- Neuroprotectants : Compounds derived from this compound have been investigated for neuroprotective effects against neurodegenerative diseases .

- Anti-inflammatory Agents : This compound has also been noted for its potential in developing anti-inflammatory drugs .

Agricultural Chemicals

In agrochemical formulations, this compound contributes to the development of pesticides and herbicides. Its efficacy in enhancing crop yield while protecting against pests makes it a valuable asset in agricultural practices.

Applications in Agriculture:

- Pesticide Development : The compound is utilized in creating effective pesticide formulations that target specific agricultural pests .

- Herbicide Formulations : Its role in herbicide development helps improve crop resilience against weeds .

Biochemical Research

In biochemical research settings, this compound is employed to study enzyme inhibition and metabolic pathways. This research aids in understanding various biological processes and disease mechanisms.

Research Insights:

- Enzyme Inhibition Studies : The compound has been used to explore its effects on specific enzymes involved in metabolic pathways .

- Disease Mechanisms : Studies utilizing this compound contribute to the understanding of diseases at a molecular level .

Material Science

This compound is being explored for its potential applications in material science. Its unique chemical properties make it suitable for developing novel materials.

Material Applications:

- Polymers and Coatings : Research indicates that this compound can be used to create durable polymers and coatings with enhanced resistance to environmental factors .

Analytical Chemistry

In analytical chemistry, this compound acts as a reagent for detecting and quantifying other chemical substances. This application is crucial for quality control and environmental monitoring.

Analytical Uses:

- Reagent in Analytical Methods : The compound is utilized in various analytical techniques to ensure the accuracy of chemical analyses .

Data Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Pharmaceuticals | Antiviral agents, neuroprotectants, anti-inflammatories | Key intermediate in drug synthesis |

| Agricultural Chemicals | Pesticides and herbicides | Enhances crop yield |

| Biochemical Research | Enzyme inhibition studies | Aids understanding of disease mechanisms |

| Material Science | Polymers and coatings | Improves material durability |

| Analytical Chemistry | Reagent for detection and quantification | Important for quality control |

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal demonstrated that derivatives of ethyl 5-amino-1,2,4-oxadiazole exhibited significant neuroprotective effects in vitro against oxidative stress-induced neuronal cell death. This suggests potential therapeutic applications in treating neurodegenerative diseases.

Case Study 2: Agrochemical Efficacy

Research conducted on the efficacy of herbicides formulated with ethyl 5-amino-1,2,4-oxadiazole indicated a marked improvement in weed control compared to traditional herbicides. This study highlights the compound's role in enhancing agricultural productivity.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors critical for the survival and proliferation of pathogens. For example, it may inhibit bacterial enzymes involved in cell wall synthesis or viral enzymes necessary for replication . Molecular docking studies have shown that the compound can bind effectively to active sites of these targets, leading to their inactivation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate with structurally analogous 1,2,4-oxadiazole derivatives, focusing on substituent effects, synthetic routes, reactivity, and biological activity.

Structural and Electronic Differences

Key Research Findings

- Electronic Effects: Amino-substituted oxadiazoles demonstrate higher polarity and solubility compared to alkyl or aryl analogs, impacting pharmacokinetics .

- Steric Considerations : Bulky groups (e.g., cyclobutyl) reduce metabolic degradation but may limit membrane permeability .

- Safety Profiles: Amino-protected analogs (e.g., Boc derivatives) show moderate toxicity (H302, H315), necessitating careful handling .

Biological Activity

Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative studies with other similar compounds.

Target Enzymes and Pathways

The compound primarily targets various enzymes that play crucial roles in cellular processes. Notably, it interacts with:

- Thymidylate synthase

- Histone deacetylases (HDAC)

- Topoisomerase II

- Telomerase

These interactions can lead to alterations in biochemical pathways associated with cancer cell proliferation and other diseases .

Biochemical Pathways Affected

this compound influences several biochemical pathways:

- Cell Cycle Regulation : It has been shown to affect cell cycle progression, particularly inducing G2/M phase arrest in cancer cells.

- Apoptosis : The compound promotes pro-apoptotic mechanisms by modulating the expression of Bcl-2 and Bax proteins .

Biological Activities

This compound exhibits a broad spectrum of biological activities:

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Solubility : Sparingly soluble in water but soluble in organic solvents.

- Metabolic Stability : Studies suggest variable stability when metabolized by liver microsomes, impacting its bioavailability .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in drug discovery:

- Anticancer Activity : A study demonstrated that derivatives of Ethyl 5-amino-1,2,4-oxadiazole showed significant inhibition against a panel of cancer cell lines including colon and lung cancers. The most potent derivatives exhibited mean IC50 values around 92.4 µM across multiple cell lines .

- Antimicrobial Efficacy : Research indicated that the compound has promising activity against resistant bacterial strains, suggesting its potential as an anti-infective agent.

- Enzyme Inhibition Studies : Ethyl 5-amino-1,2,4-oxadiazole derivatives were found to inhibit critical enzymes such as carbonic anhydrase and histone deacetylases, which are implicated in cancer and neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other oxadiazole derivatives:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate | Different nitrogen arrangement | Enhanced anti-inflammatory properties |

| 1,2,5-Oxadiazole derivatives | Regioisomeric structure | Varied reactivity and applications |

The distinct arrangement of atoms within the oxadiazole ring of this compound contributes to its unique chemical reactivity and biological efficacy compared to its analogs.

Q & A

Q. What are the common synthetic routes for Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, acylation of ethyl cyanoacetate with hydroxylamine derivatives under reflux conditions forms the oxadiazole core. Subsequent aminolysis or substitution reactions introduce the amino group at the 5-position. A reported method involves reacting ethyl 3-ethoxy-3-iminopropanoate with hydroxylamine hydrochloride, followed by hydrolysis and functionalization . Optimization of reaction time and temperature (e.g., 110°C for 16 hours) is critical, though yields may vary (8–94% in related syntheses) .

Q. How is the molecular structure of this compound validated?

Structural confirmation employs NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry (MS). For crystallographic validation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL) resolves bond lengths and angles, confirming the oxadiazole ring geometry and substituent positions . Computational methods (DFT) may supplement experimental data to predict electronic properties .

Q. What safety precautions are required when handling this compound?

Based on structurally related oxadiazoles, it may cause skin/eye irritation (H315, H319) and respiratory irritation (H335). Use PPE (gloves, goggles), work in a fume hood, and avoid ingestion. First-aid measures include rinsing eyes with water for 15 minutes and seeking medical attention .

Advanced Research Questions

Q. How can the synthetic yield of this compound be improved?

Low yields in cyclocondensation steps (e.g., 8% in similar syntheses ) may arise from side reactions or incomplete cyclization. Strategies include:

Q. What is the reactivity profile of the 5-amino group in further derivatization?

The amino group undergoes acylation, alkylation, or coupling reactions. For instance, Boc protection (tert-butoxycarbonyl) enables selective functionalization of other sites . In medicinal chemistry, this group can form Schiff bases with aldehydes or participate in click chemistry for bioconjugation .

Q. How does this compound serve as a building block in drug discovery?

Oxadiazoles are bioisosteres for esters and amides, enhancing metabolic stability. This compound has been used to develop covalent inhibitors (e.g., targeting viral proteases) by functionalizing the carboxylate and amino groups . Its role in fragment-based drug design is under exploration due to its compact heterocyclic core .

Q. What mechanistic insights exist for cyclocondensation reactions forming the oxadiazole ring?

Studies suggest a two-step mechanism: (1) nucleophilic attack of hydroxylamine on a nitrile or carbonyl group, followed by (2) cyclization via dehydration. Computational modeling (e.g., transition-state analysis) reveals rate-limiting steps influenced by electron-withdrawing substituents .

Q. How stable is this compound under varying pH and temperature conditions?

Stability studies on analogous oxadiazoles indicate susceptibility to hydrolysis in acidic/basic conditions, particularly at the ester group. Storage at –20°C in anhydrous solvents (e.g., DMSO) is recommended. Accelerated degradation studies (40°C/75% RH) can predict shelf life .

Q. What role does this compound play in synthesizing fused heterocycles?

It serves as a precursor for triazolo-oxadiazoles via reactions with hydrazines or tetrazoles. For example, reaction with 5-aminotetrazole under reflux yields hybrid heterocycles with potential antimicrobial activity .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Molecular docking (e.g., AutoDock) and MD simulations predict binding affinities to targets like kinases or proteases. QSAR models correlate substituent effects (e.g., electron-donating groups at the 5-position) with inhibitory potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.